

spectroscopic data (NMR, IR) of 1,6-Hexanediol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,6-Hexanediol**

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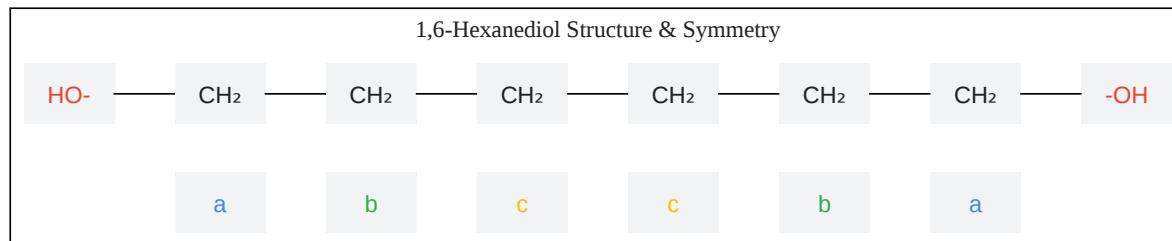
An In-Depth Technical Guide to the Spectroscopic Characterization of **1,6-Hexanediol**

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **1,6-Hexanediol** (CAS No: 629-11-8), a crucial diol used in the production of polyesters and polyurethanes.^{[1][2]} As a foundational building block in polymer chemistry, unambiguous structural confirmation is paramount. This document, intended for researchers and drug development professionals, details the principles and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy for the complete characterization of this molecule. We will delve into the causality behind the observed spectral features, provide field-proven experimental protocols, and present a full interpretation of the resulting data, grounded in authoritative references.

Molecular Structure and Spectroscopic Implications

1,6-Hexanediol, with the chemical formula C₆H₁₄O₂, is a symmetrical, linear aliphatic diol featuring primary hydroxyl groups at both ends of a six-carbon chain.^[3] This symmetry is a key determinant of its spectroscopic signature. Due to the free rotation around the C-C single bonds, the molecule exhibits chemical equivalence, which simplifies its NMR spectra. The terminal hydroxyl groups are the primary sites of reactivity and are also responsible for the most characteristic features in both its IR and NMR spectra.



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Caption: Molecular structure of **1,6-Hexanediol** showing proton (a,b,c) and carbon symmetry.

¹H NMR Spectroscopy Analysis

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, number, and connectivity of hydrogen atoms.

Theoretical Principles & Causality

The symmetry of **1,6-hexanediol** results in only three distinct signals for the methylene (CH₂) protons, plus a signal for the hydroxyl (OH) protons.

- **Chemical Shift:** The protons on carbons adjacent to the electronegative oxygen atoms (positions 'a') are deshielded. This means they experience a stronger effective magnetic field and thus resonate at a higher frequency (further downfield) compared to the other methylene protons.[4] Protons further from the hydroxyl group are progressively more shielded and appear further upfield.
- **Integration:** The area under each peak is proportional to the number of protons it represents. For the methylene groups, we expect an integration ratio of 4H:4H:4H for signals a:b:c.
- **Multiplicity (Spin-Spin Splitting):** Protons on adjacent carbons interact, causing their signals to split. The signal for protons 'a' will be split by the 'b' protons into a triplet. The 'b' protons are split by both 'a' and 'c' protons into a multiplet. The 'c' protons, being adjacent to the 'b'

protons, will also appear as a multiplet. The hydroxyl proton signal is often a broad singlet and its position can vary depending on solvent, concentration, and temperature.[5]

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve 5-10 mg of **1,6-hexanediol** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or D_2O) in a standard 5 mm NMR tube. The choice of solvent is critical; using D_2O will result in the exchange of the hydroxyl protons with deuterium, causing the OH peak to disappear from the spectrum, which is a useful technique for peak assignment.[6]
- Instrument Setup: Place the sample in the NMR spectrometer.
- Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
- Acquisition: Acquire the spectrum using standard parameters for ^1H NMR. A spectral width of approximately 12 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID), followed by phase and baseline correction.
- Integration and Calibration: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate all peaks to determine the relative proton ratios.

Data Interpretation

The expected ^1H NMR spectral data for **1,6-hexanediol** is summarized below.

Signal Label	Assignment	Approx. Chemical Shift (δ , ppm)	Multiplicity	Integration
a	HO-CH ₂ -	3.64	Triplet (t)	4H
b	-CH ₂ -CH ₂ -CH ₂ -	1.57	Multiplet (m)	4H
c	-CH ₂ -CH ₂ -CH ₂ - CH ₂ -	1.38	Multiplet (m)	4H
-	-OH	Variable (e.g., ~2.5-4.5)	Broad Singlet (br s)	2H

Data synthesized from available spectral databases.[\[7\]](#)[\[8\]](#)

Analysis:

- The downfield signal at ~3.64 ppm corresponds to the four protons at positions C1 and C6 ('a'), directly attached to the deshielding oxygen atoms.[\[9\]](#)
- The signals at ~1.57 ppm and ~1.38 ppm correspond to the inner methylene protons ('b' and 'c'), which are further from the electronegative oxygens and thus more shielded.
- The integration values of 4H for each methylene signal confirm the symmetrical nature of the molecule.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides information on the number of chemically non-equivalent carbon atoms and their chemical environment.

Theoretical Principles & Causality

Due to the molecule's symmetry, the six carbon atoms of **1,6-hexanediol** give rise to only three distinct signals in the ¹³C NMR spectrum. Similar to ¹H NMR, the chemical shift is dictated by the electron density around the carbon nucleus. The carbons bonded to the electronegative oxygen atoms (C1 and C6) are significantly deshielded and appear furthest downfield.[\[10\]](#)

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.
- Instrument Setup & Shimming: As per the ^1H NMR protocol.
- Acquisition: Acquire a proton-decoupled ^{13}C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans is necessary to achieve a good signal-to-noise ratio.
- Processing: Perform Fourier transform, phase correction, and baseline correction.

Data Interpretation

The expected ^{13}C NMR spectral data for **1,6-hexanediol** is summarized below.

Carbon Position	Assignment	Approx. Chemical Shift (δ , ppm)
C1, C6	CH ₂ -OH	62.8
C2, C5	-CH ₂ -CH ₂ -OH	32.7
C3, C4	-CH ₂ -CH ₂ -CH ₂ -	25.7

Data synthesized from available spectral databases.[\[7\]](#)[\[8\]](#)

Analysis:

- The signal at ~62.8 ppm is assigned to C1 and C6, which are directly attached to the hydroxyl groups, causing a significant downfield shift.[\[10\]](#)
- The signals for C2/C5 (~32.7 ppm) and C3/C4 (~25.7 ppm) appear in the typical aliphatic region, with C3/C4 being the most shielded (furthest upfield) as they are furthest from the electronegative oxygen atoms.

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent technique for identifying the presence of specific functional groups.

Theoretical Principles & Causality

The IR spectrum of **1,6-hexanediol** is dominated by vibrations associated with its hydroxyl and alkyl groups.

- O-H Stretch: The most prominent feature is the O-H stretching vibration. In a condensed phase (liquid or solid), extensive intermolecular hydrogen bonding occurs. This weakens the O-H bond, causing the absorption to appear as a very strong and broad band in the $3500\text{-}3200\text{ cm}^{-1}$ region.[11][12][13] The broadness is a direct result of the different hydrogen-bonding environments within the sample.[5]
- C-H Stretch: The stretching vibrations of the sp^3 C-H bonds in the methylene groups appear as strong, sharp peaks just below 3000 cm^{-1} , typically in the $2850\text{-}3000\text{ cm}^{-1}$ range.[14]
- C-O Stretch: The stretching vibration of the C-O single bond in a primary alcohol gives rise to a strong, distinct peak in the fingerprint region, typically around 1050 cm^{-1} .[15][16]

Experimental Protocol: IR Acquisition (Thin Film/KBr Pellet)

- Sample Preparation (Thin Film): If the sample is molten (melting point is $42\text{-}45^\circ\text{C}$), place a small drop between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin liquid film.
- Sample Preparation (KBr Pellet): Grind a small amount of solid **1,6-hexanediol** ($\sim 1\text{-}2\text{ mg}$) with $\sim 100\text{-}200\text{ mg}$ of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Background Scan: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO_2 and water vapor.

- Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Caption: Generalized workflow for IR spectroscopic analysis.

Data Interpretation

The key IR absorption bands for **1,6-hexanediol** are summarized below.

Approx. Frequency (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Hydrogen-bonded)
2940 - 2850	Strong, Sharp	sp ³ C-H Stretch
1470 - 1450	Medium	CH ₂ Bend (Scissoring)
~1050	Strong	C-O Stretch (Primary Alcohol)

Data synthesized from authoritative sources and general spectroscopic principles.[\[5\]](#)[\[11\]](#)[\[12\]](#)
[\[15\]](#)

Analysis:

- The presence of a very broad and intense absorption centered around 3350 cm⁻¹ is definitive proof of the hydroxyl group and indicates strong intermolecular hydrogen bonding.
[\[12\]](#)[\[15\]](#)
- The sharp, strong peaks just below 3000 cm⁻¹ confirm the aliphatic (CH₂) backbone of the molecule.
- The strong peak around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol, consistent with the structure of **1,6-hexanediol**.
[\[16\]](#)

Conclusion

The combined application of ^1H NMR, ^{13}C NMR, and IR spectroscopy provides a complete and unambiguous structural confirmation of **1,6-Hexanediol**. NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the molecule's symmetry through the presence of three distinct sets of proton and carbon signals. IR spectroscopy provides definitive evidence for the key functional groups, namely the hydroxyl (O-H) and primary alcohol (C-O) moieties. The data and protocols presented in this guide serve as a robust reference for the routine characterization and quality control of **1,6-Hexanediol** in research and industrial settings.

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- To cite this document: BenchChem. [spectroscopic data (NMR, IR) of 1,6-Hexanediol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b165255#spectroscopic-data-nmr-ir-of-1-6-hexanediol>]

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